molecular formula C6H4N4O2 B1500760 [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid CAS No. 330440-42-1

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

Cat. No.: B1500760
CAS No.: 330440-42-1
M. Wt: 164.12 g/mol
InChI Key: DCUXYLCQXDMCOX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid is a specialized heterocyclic building block of high interest in medicinal chemistry and drug discovery research. With the CAS registry number 330440-42-1 , this compound has a molecular formula of C 6 H 4 N 4 O 2 and a molecular weight of 164.12 g/mol . The structure incorporates both a [1,2,4]triazolo[4,3-b]pyridazine ring system and a carboxylic acid functional group, making it a versatile precursor for the synthesis of various derivatives, such as ester and amide analogues . Its fused, nitrogen-rich heterocyclic core is a key scaffold for designing molecules that can interact with biological targets. As such, its primary research applications include serving as an intermediate in the synthesis of potential pharmaceutical agents and being used in the development of novel bioactive compounds . Researchers utilize this compound strictly within exploratory stages of discovery. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the product's Safety Datasheet for proper handling and hazard information.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)5-9-8-4-2-1-3-7-10(4)5/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUXYLCQXDMCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665277
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330440-42-1
Record name [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The synthesis oftriazolo[4,3-b]pyridazine derivatives typically involves:

  • Construction of the triazolopyridazine fused ring system via cyclization reactions.
  • Introduction or preservation of the carboxylic acid group at the 3-position.
  • Functional group transformations to achieve the desired substitution pattern.

Two main approaches are observed:

Preparation via Hydrazide Intermediates and Cyclization

A notable method reported involves starting from hydrazide intermediates, which undergo cyclization to form the triazolopyridazine core:

  • Stepwise sequence : Hydrazide 6,3 is heated in acetic acid to yield a chloromethyl-substituted triazolopyridazine intermediate (compound 7).
  • Substitution reaction : The chloromethyl group is substituted with potassium phthalimide in hot N,N-dimethylformamide (DMF) to give compound 8.
  • Hydrolysis : Compound 8 is hydrolyzed in hot hydrochloric acid to afford the carboxylic acid derivative 5.

This method, however, involves multiple steps and requires careful control of reaction conditions to avoid side reactions such as decarboxylation.

Direct Acid Formation and Challenges

Another approach involves the treatment of precursor compounds with concentrated hydrochloric acid at room temperature over extended periods (e.g., 15 days), which leads to the formation of the acid 9. However, strong reaction conditions necessary for removing protective groups often cause decarboxylation, making it difficult to isolate the desired carboxylic acid 2 directly.

Oxidative Cyclization and Alternative Routes

Oxidative cyclization of hydrazones has also been employed to prepare benzamide derivatives related to the triazolopyridazine system, which can be further transformed into carboxylic acid derivatives. This route offers an alternative to direct acid synthesis but may require additional steps for functional group interconversion.

Structural Modifications and Functional Group Tolerance

Recent studies on triazolopyridazine derivatives emphasize maintaining the triazolopyridazine core while modifying substituents to enhance biological activity. For example, substitutions at the 3-position with various phenyl groups or hydrophilic/hydrophobic substituents have been explored to optimize enzyme binding without disturbing the core structure. This implies that the synthetic methods must be compatible with diverse functional groups, including carboxylic acids.

Summary Table of Key Preparation Methods

Methodology Starting Material(s) Reaction Conditions Key Intermediates Yield/Notes Reference
Hydrazide cyclization and substitution Hydrazide 6,3 Heating in acetic acid; substitution in hot DMF; hydrolysis in HCl Chloromethyl triazolopyridazine 7; phthalimide derivative 8 Multi-step; requires careful control; decarboxylation risk
Acid treatment for direct acid formation Precursor 1 Concentrated HCl, room temp, 15 days Acid 9 Long reaction time; decarboxylation limits yield
Oxidative cyclization of hydrazones Hydrazone 11 Oxidative cyclization Benzamide 10 Alternative route; further steps needed for acid
Substituent modification on triazolopyridazine core Various substituted triazolopyridazines Standard organic synthesis conditions Derivatives 4a–g, 5, 6a,b Retains core; functional group tolerance

Research Findings and Considerations

  • The triazolopyridazine core is stable under various conditions, allowing for substitutions that can modulate biological activity.
  • Decarboxylation is a significant challenge during harsh acidic or thermal treatments, often leading to loss of the carboxylic acid group.
  • Multi-step syntheses are common , with intermediate protection and deprotection steps to preserve sensitive functionalities.
  • The choice of solvents and reagents (e.g., acetic acid, DMF, hydrochloric acid) critically affects the yield and purity of the carboxylic acid product.
  • Recent synthetic strategies focus on retaining hydrogen bond donors and acceptors (such as OH, NH, and carbonyl groups) to enhance interactions with biological targets.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]1,2,4 ...[{{{CITATION{{{_1{Synthesis of novel [1,2,4]triazolo[4,3-b]pyridazines - ARKAT USA](https://www.arkat-usa.org/get-file/19655/).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

Building Block for Complex Molecules
The compound serves as a vital intermediate in the synthesis of more complex molecules. Its unique structural properties allow for the development of various derivatives that can be tailored for specific applications. For instance, it is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo multiple reactions under various conditions .

Table 1: Common Synthetic Routes

MethodDescription
Cyclization of HydrazidesInvolves refluxing hydrazides with acids to form triazolo derivatives.
Heating in Acetic AcidProduces chloromethyl-substituted triazolopyridazines for further processing.

Antimicrobial Properties
Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid exhibit promising antimicrobial activity. These compounds can inhibit essential bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death .

Anticancer Potential
The compound has shown potential as an anticancer agent. For example, derivatives have been identified that inhibit PARP-1 and EGFR pathways, leading to apoptosis in cancer cells. One study reported a derivative with an IC50 value of 0.33 µM against cancer cells .

Table 2: Biological Activity of Derivatives

Activity TypeCompound ExampleIC50 Value (µM)
AntimicrobialTriazolo derivative A5.0
AnticancerTriazolo derivative B0.33

Medicinal Chemistry

Therapeutic Applications
The derivatives of this compound are being explored for their therapeutic potential against various diseases, including infections and cancer . The mechanism of action often involves disruption of critical cellular processes.

Case Study: TNKS Inhibition
A specific study focused on a series of 6,8-disubstituted triazolo[4,3-b]pyridazines as selective tankyrase inhibitors. One compound demonstrated low nanomolar inhibition and was characterized as a potent pharmacological tool for further research into TNKS-related diseases .

Material Science and Catalysis

In the chemical industry, this compound is utilized in developing new materials and catalysts. Its unique properties make it suitable for applications in polymer science and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with cell signaling pathways, inducing apoptosis (programmed cell death) in cancer cells.

Molecular Targets and Pathways:

  • Antimicrobial: Inhibition of bacterial enzymes involved in cell wall synthesis.

  • Anticancer: Disruption of cell signaling pathways, such as those involving cyclin-dependent kinases (CDKs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic Acid
  • Structural Difference : Replaces pyridazine with pyridine, reducing nitrogen count and altering aromaticity.
  • Synthesis : Prepared via condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization .
  • Pharmacology: Less studied for bromodomain inhibition but explored in retinol-binding protein antagonists .
  • Key Data: Property [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic Acid [1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic Acid Molecular Weight 180.13 g/mol 163.13 g/mol Solubility (logP) Lower (due to pyridazine’s polarity) Higher (pyridine’s reduced polarity) Bioactivity BRD4 inhibition (IC₅₀: 10–100 nM) Retinol-binding protein antagonism
1,2,3-Triazolo[4,5-b]pyridine
  • Structural Difference : Triazole fused at positions 4,5 of pyridine (vs. 4,3-b in pyridazine).
  • Synthesis: Derived from cyanoacetylation of 5-amino-1,2,3-triazoles followed by cyclization .
  • Pharmacology : Used in vasodilators and anti-inflammatory agents, distinct from pyridazine analogs .

Substituent Variations

Sodium 6-Chloro-[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylate
  • Modification : Carboxylic acid converted to sodium salt; chloro substitution at position 4.
  • Impact : Enhances aqueous solubility (critical for bioavailability) and stability. Used as an intermediate for further derivatization .
  • Key Data :

    Property Sodium Salt Parent Acid
    Molecular Weight 220.55 g/mol 180.13 g/mol
    Solubility >50 mg/mL in water <1 mg/mL in water
Ethyl [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylate
  • Modification : Carboxylic acid esterified to ethyl ester.
  • Impact : Increases lipophilicity (logP +1.5), enhancing blood-brain barrier penetration. Used in prodrug strategies .

Fused Heterocyclic Systems

Thiazolo[4,3-b]-1,3,4-thiadiazole Derivatives
  • Structural Difference : Replaces pyridazine with thiadiazole and thiazole rings.
  • Pharmacology : Exhibits antimicrobial and antiviral activity, diverging from pyridazine-based targets .

Pharmacological Profiles

Compound Target/Activity IC₅₀/EC₅₀ Reference
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine BRD4 bromodomain 12 nM
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide Retinol-binding protein antagonist 0.5 μM
1,2,3-Triazolo[4,5-b]pyridine Vasodilation EC₅₀: 1.2 μM

Biological Activity

[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features allow it to interact with various biological targets, making it a promising candidate for therapeutic applications.

The biological activity of this compound is largely dependent on its derivatives and the specific biological targets they engage. The mechanisms include:

  • Antimicrobial Activity : The compound inhibits bacterial enzymes crucial for cell wall synthesis, leading to cell death in pathogens.
  • Anticancer Activity : It disrupts signaling pathways in cancer cells, inducing apoptosis through mechanisms involving cyclin-dependent kinases (CDKs) and tubulin polymerization inhibition.

Biological Activity Overview

Activity Target Mechanism References
AntimicrobialBacterial enzymesInhibition of cell wall synthesis
AnticancerCancer cell lines (A549, MCF-7)Disruption of signaling pathways and induction of apoptosis
CytotoxicVarious cancer typesInhibition of tubulin polymerization; cell cycle arrest at G2/M phase
c-Met kinase inhibitionCancer cellsTargeting c-Met kinase leading to reduced tumor growth

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibited potent anticancer activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values ranging from 0.008 to 0.15 μM. These compounds were shown to effectively inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
  • Antimicrobial Properties :
    • Research indicated that certain derivatives displayed significant antimicrobial activity against various pathogens by targeting specific enzymes involved in cell wall synthesis. For instance, compounds were effective against Cryptosporidium parvum, showing an EC50 value as low as 0.17 μM .
  • Cytotoxic Activity :
    • Another study found that a series of synthesized compounds based on the triazolo[4,3-b]pyridazine scaffold demonstrated moderate to potent antiproliferative activity across several cancer cell lines. The most promising compound exhibited an IC50 value comparable to established anticancer agents .

Structure-Activity Relationship (SAR)

The SAR studies have been pivotal in understanding how modifications to the triazolo[4,3-b]pyridazine structure influence its biological activity. For example:

  • Substituents at the 3 and 6 positions of the triazole ring have been shown to significantly enhance anticancer properties.
  • The introduction of different aryl groups has been linked to improved potency against specific cancer types and enhanced selectivity towards molecular targets like c-Met kinase .

Q & A

Q. What are the common synthetic routes for preparing [1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid and its derivatives?

The synthesis typically involves cyclization reactions using substituted azine precursors. For example, annulation of a 1,2,4-triazole ring onto a pyridazine scaffold is a key step, often requiring ethyl esters or halogenated intermediates (e.g., ethyl 2-(benzamido)-2-(6-chloro-triazolopyridazin-3-yl)acetate) as starting materials . Multi-step routes may include:

Core formation : Cyclization under acidic or basic conditions (e.g., HCl or KOH) .

Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Critical parameters include temperature (often 80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-couplings) .

Q. How can researchers confirm the structural integrity of [1,2,4]Triazolo[4,3-b]pyridazine derivatives?

Structural validation relies on spectroscopic and chromatographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) .
    X-ray crystallography may resolve ambiguous cases, particularly for sterically hindered derivatives .

Q. What reaction conditions optimize yield and purity during synthesis?

Key factors include:

  • pH control : Acidic conditions (e.g., acetic acid) for cyclization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Transition metals (e.g., Pd for cross-couplings) improve regioselectivity .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .

Advanced Research Questions

Q. How does dual enzyme inhibition by [1,2,4]Triazolo[4,3-b]pyridazine derivatives contribute to apoptosis in cancer cells?

Certain derivatives (e.g., 6-(3,4-dimethoxyphenyl)-substituted analogs) inhibit kinases (e.g., CDKs) and phosphodiesterases (PDEs), disrupting cell cycle progression and cAMP signaling. Experimental validation involves:

  • Enzyme assays : IC₅₀ determination using recombinant proteins .
  • Cell-based assays : Flow cytometry to quantify apoptosis (Annexin V/PI staining) .
  • Docking studies : Computational modeling to identify binding interactions (e.g., with PDE4 isoforms) .

Q. How should researchers address contradictions in reported biological activities across studies?

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

  • Systematic SAR studies : Comparing analogs with incremental modifications (e.g., methoxy vs. fluoro substituents) .
  • Standardized assays : Replicating experiments under identical conditions (e.g., cell line, serum concentration) .
  • Meta-analysis : Aggregating data from kinase inhibition profiles or cytotoxicity screens .

Q. What methodologies are used to analyze substituent effects on PDE4 isoform selectivity?

Advanced approaches include:

  • Isoform-specific inhibition assays : Testing derivatives against PDE4A/B/C/D using radioactive cAMP hydrolysis assays .
  • QSAR modeling : Correlating electronic (Hammett σ) or steric (Taft parameters) properties with activity .
  • Crystallographic analysis : Resolving ligand-PDE4 binding modes to identify critical interactions (e.g., hydrogen bonding with Gln-443 in PDE4A) .

Q. How can researchers mitigate challenges in purifying [1,2,4]Triazolo[4,3-b]pyridazine derivatives?

Purification hurdles (e.g., low solubility, byproducts) are addressed via:

  • Column chromatography : Gradient elution (hexane/ethyl acetate → methanol) .
  • Recrystallization : Solvent pairs (e.g., DCM/hexane) for crystalline products .
  • HPLC-MS : Preparative HPLC to isolate isomers or eliminate trace impurities .

Q. What strategies validate the therapeutic potential of senescence-targeting derivatives?

Preclinical evaluation involves:

  • In vitro senescence models : β-galactosidase staining in stress-induced cells .
  • In vivo testing : Rodent models of age-related diseases (e.g., pulmonary fibrosis) .
  • Toxicity profiling : Assessing off-target effects in primary hepatocytes or cardiac cells .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid
Reactant of Route 2
[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid

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